molecular formula C10H15FN4O B2918754 1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine CAS No. 2101197-04-8

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine

Cat. No.: B2918754
CAS No.: 2101197-04-8
M. Wt: 226.255
InChI Key: MQSITYAZKMFGJQ-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is of interest due to its unique chemical structure, which includes a fluoroethyl group, a pyrrolidinylcarbonyl moiety, and a pyrazolamine core

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Pyrazole Core: The synthesis begins with the formation of the pyrazole ring through a cyclization reaction involving hydrazine and an appropriate diketone.

    Introduction of the Fluoroethyl Group: The fluoroethyl group is introduced via nucleophilic substitution reactions using fluoroethyl halides.

    Attachment of the Pyrrolidinylcarbonyl Moiety: The pyrrolidinylcarbonyl group is attached through an amide bond formation, typically using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The fluoroethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize reaction rates and yields.

Scientific Research Applications

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

    Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the pyrazole core can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine can be compared with other pyrazole derivatives, such as:

    1-(2-Chloroethyl)-5-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine: Similar in structure but with a chloroethyl group instead of a fluoroethyl group, which may affect its reactivity and binding properties.

    1-(2-Fluoroethyl)-5-(morpholin-1-ylcarbonyl)-1H-pyrazol-4-amine: Contains a morpholinylcarbonyl group instead of a pyrrolidinylcarbonyl group, potentially altering its pharmacokinetic and pharmacodynamic profiles.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[4-amino-2-(2-fluoroethyl)pyrazol-3-yl]-pyrrolidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15FN4O/c11-3-6-15-9(8(12)7-13-15)10(16)14-4-1-2-5-14/h7H,1-6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSITYAZKMFGJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=C(C=NN2CCF)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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